1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole
Description
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
1-phenyl-5-pyrrolidin-3-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11(5-3-1)16-12(14-9-15-16)10-6-7-13-8-10/h1-5,9-10,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUOYPBDXOEEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization in Alkaline Media
The cyclization of thiosemicarbazide derivatives under alkaline conditions is a cornerstone of 1,2,4-triazole synthesis. For 1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole, this method begins with the preparation of a tailored thiosemicarbazide precursor. Phenylhydrazine reacts with a pyrrolidine-containing carbonyl compound (e.g., pyrrolidin-3-yl ketone) to form a hydrazone intermediate, which undergoes cyclization in sodium hydroxide/ethanol at 80°C for 6–8 hours. The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by ring closure (Scheme 1).
Scheme 1:
Yields typically range from 65% to 78%, with purity >95% after recrystallization. Challenges include competing side reactions, such as over-oxidation of the thione group, which necessitates precise pH control.
Pellizzari Reaction for Triazole Formation
The Pellizzari reaction, involving the cyclization of hydrazides with amides, offers an alternative route. A phenyl-substituted hydrazide reacts with a pyrrolidin-3-yl amide in refluxing acetic acid, forming the triazole ring via intramolecular dehydration. This method requires stoichiometric acetic anhydride as a dehydrating agent and achieves moderate yields (60–70%).
Table 1: Optimization of Pellizzari Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 110 | 70 |
| Reaction Time (h) | 12 | 68 |
| Acetic Anhydride (eq) | 2.5 | 72 |
Ultrasound-Assisted Synthesis
Sonochemical Cycloaddition
Ultrasound irradiation enhances reaction kinetics by generating localized hot spots (~5000 K) through acoustic cavitation. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) variant adapts this technology for 1,2,4-triazoles. Phenyl azide and a pyrrolidin-3-yl alkyne undergo cycloaddition in a water/tert-butanol mixture under ultrasound (40 kHz, 50°C, 30 minutes). The process achieves 92% yield with 99% regioselectivity, outperforming conventional heating.
Mechanistic Insight:
Ultrasound-Mediated Functionalization
Post-synthetic modification of preformed triazole cores is feasible. For example, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with 3-bromopyrrolidine under ultrasonic conditions (30 minutes, 60°C) to introduce the pyrrolidinyl group via nucleophilic substitution. Yields reach 85% with reduced byproduct formation compared to thermal methods.
Mechanochemical Approaches
Solvent-Free Ball Milling
Mechanochemistry eliminates solvent use, aligning with green chemistry principles. A mixture of phenyl isocyanate, pyrrolidin-3-yl hydrazine, and sodium carbonate undergoes high-energy ball milling (500 rpm, 2 hours) to form the triazole via a one-pot cyclocondensation. This method delivers 80% yield and simplifies purification, though scalability remains a challenge.
Table 2: Comparative Analysis of Mechanochemical vs. Classical Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Ball Milling | 80 | 2 | 98 |
| Reflux in Ethanol | 72 | 8 | 95 |
Post-Functionalization via Coupling Reactions
Suzuki-Miyaura Coupling
A triazole boronic ester intermediate, synthesized from 5-bromo-1-phenyl-1H-1,2,4-triazole, undergoes cross-coupling with pyrrolidin-3-yl pinacol boronate under palladium catalysis. This method enables late-stage diversification, achieving 75% yield with excellent functional group tolerance.
Scheme 2:
Comparative Analysis and Optimization Strategies
Chemical Reactions Analysis
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Applications
The triazole moiety is a promising scaffold in drug discovery, especially for anticancer agents. Research indicates that compounds containing the 1,2,4-triazole structure exhibit potent anticancer activity against various cancer types, including lung and breast cancers.
Key Findings:
- Mechanism of Action: Triazoles can form non-covalent interactions with proteins and enzymes, enhancing their efficacy as inhibitors of cancer cell proliferation. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, contributing to their low multidrug resistance and high bioavailability .
- Case Studies: Several derivatives of triazoles have been synthesized and tested in vitro for their anticancer properties. For instance, studies have shown that modifications to the triazole structure can significantly enhance its potency against specific cancer cell lines .
Antifungal Properties
In addition to their anticancer potential, triazoles are also recognized for their antifungal activities. The ability of 1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole to inhibit fungal growth makes it a candidate for further exploration in antifungal drug development.
Research Highlights:
- Broad-Spectrum Activity: Triazoles have demonstrated efficacy against a range of fungal pathogens. Their mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
- Clinical Relevance: Compounds similar to this compound are being investigated for their potential use in treating systemic fungal infections that are resistant to conventional therapies .
Coagulation Factor Inhibition
Recent studies have highlighted the role of phenyltriazolinones as potent inhibitors of coagulation factors, particularly factor Xa. This aspect is crucial for developing anticoagulant therapies.
Noteworthy Insights:
- Inhibition Mechanism: The phenyltriazolinone structure allows for effective binding to factor Xa, leading to the inhibition of thrombin generation and platelet activation .
- Potential Applications: Given the increasing need for novel anticoagulants with fewer side effects than existing options like warfarin or direct oral anticoagulants (DOACs), compounds like this compound could represent a new class of therapeutic agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenyl and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole: Lacks the pyrrolidinyl group, which may affect its chemical properties and biological activity.
5-(Pyrrolidin-3-yl)-1H-1,2,4-triazole: Lacks the phenyl group, which may influence its interactions with molecular targets.
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,3-triazole: Contains a different triazole ring structure, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a triazole ring, this compound exhibits various properties that may be beneficial in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a phenyl group and a pyrrolidine moiety attached to the triazole ring, which contributes to its unique biological activity. The compound's synthesis typically involves cyclization reactions between phenylhydrazine and pyrrolidine derivatives under specific conditions to yield the desired triazole structure.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The triazole ring can modulate enzyme activity or receptor interactions, influencing several biological pathways. The presence of both the phenyl and pyrrolidinyl groups enhances binding affinity and specificity towards these targets.
Antimicrobial Activity
Research has indicated that 1,2,4-triazole derivatives possess significant antimicrobial properties. A study evaluating various derivatives found that compounds with the triazole moiety exhibited potent antibacterial effects against several strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
Compounds containing the triazole framework have been shown to exhibit anti-inflammatory effects. For instance, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that this compound could be a candidate for developing anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines by triggering specific signaling pathways. The effectiveness varies depending on the structural modifications made to the triazole ring and the substituents on the phenyl group .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Phenyl-1H-1,2,4-triazole | Lacks pyrrolidinyl group | Moderate antimicrobial activity |
| 5-(Pyrrolidin-3-yl)-1H-1,2,4-triazole | Lacks phenyl group | Reduced binding affinity |
| 1-(Pyrrolidin-3-yl)-5-(phenyl)-1H-1,2,3-triazole | Different triazole structure | Varies significantly in biological effects |
This table highlights how modifications in structure can lead to significant differences in biological activity.
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Anti-inflammatory Study : A recent investigation demonstrated that this compound inhibited nitric oxide production in LPS-stimulated macrophages by up to 50%, showcasing its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this triazole showed enhanced activity against resistant bacterial strains, indicating its promise as an alternative treatment option .
- Cancer Cell Line Testing : In vitro tests revealed that certain derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole be optimized for yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reducing agents (e.g., sodium borohydride for nitro group reduction) and controlled reaction conditions (e.g., pH 7–8, 50–60°C). Parallel purification steps, such as column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization, enhance purity. Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures product homogeneity . For intermediates like 5-(pyrrolidin-3-yl)pyrazole derivatives, hydrazinolysis and cyclization under inert atmospheres (N₂ or Ar) improve stability .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Assign pyrrolidine ring protons (δ 2.5–3.5 ppm) and triazole protons (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the pyrrolidinyl moiety .
- IR Spectroscopy : Confirm functional groups (e.g., NH stretches at 3300–3500 cm⁻¹ for triazole, C-N stretches at 1250–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₁₂H₁₄N₅) and fragments (e.g., loss of phenyl or pyrrolidine groups) .
Q. How should researchers design biological activity screening for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Antifungal Activity : Use lanosterol 14α-demethylase (CYP51, PDB: 3LD6) docking studies to predict binding affinity, followed by microdilution assays against Candida spp. .
- Kinase Inhibition : Screen against anaplastic lymphoma kinase (ALK, PDB: 2XP2) using ATP-competitive assays .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism in the pyrrolidine ring). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures or 2D techniques (COSY, NOESY) to map spatial proximity of protons. For example, NOE correlations between triazole C-H and pyrrolidine protons confirm spatial orientation . Computational tools (Gaussian, DFT) can simulate spectra and validate assignments .
Q. What strategies address low solubility in aqueous media during biological testing?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyrrolidine nitrogen .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability while enhancing solubility .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (size: 100–200 nm) for controlled release in physiological buffers .
Q. How can computational methods predict regioselectivity in triazole-pyrrolidine hybrid reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for cycloaddition reactions (e.g., Huisgen 1,3-dipolar) to determine kinetic vs. thermodynamic control .
- Machine Learning : Train models on existing triazole reaction datasets (e.g., Hammett σ values, steric parameters) to predict substituent effects .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction pathways .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Factorial Design : Vary parameters (e.g., pH, temperature, assay type) to identify confounding factors. For example, a 2³ design testing pH (6.5 vs. 7.4), serum concentration (5% vs. 10% FBS), and incubation time (24 vs. 48 h) .
- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and SPR (kinetic parameters) .
Methodological Tables
Table 1 : Key Reaction Conditions for Intermediate Synthesis
| Intermediate | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 5-(Pyrrolidin-3-yl)pyrazole | Hydrazine hydrate, EtOH, reflux, 12 h | 68 | >95% | |
| 1-Phenyl-1H-1,2,4-triazole | Phenylisothiocyanate, K₂CO₃, DMF, 80°C, 8 h | 75 | 98% |
Table 2 : Docking Scores for Biological Targets
| Target (PDB Code) | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Lanosterol 14α-demethylase (3LD6) | -9.2 | H-bond: Triazole N3–Tyr118 | |
| Anaplastic Lymphoma Kinase (2XP2) | -8.7 | π-π Stacking: Phenyl–Phe1139 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
